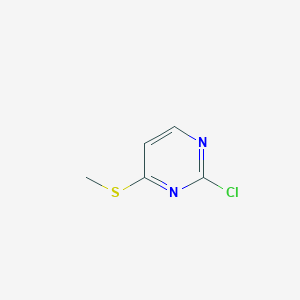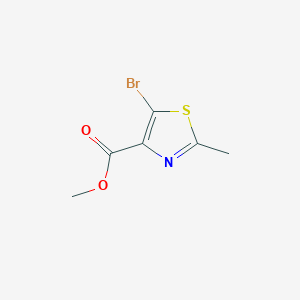
1-Ethynyl-1-methylcyclohexane
Descripción general
Descripción
“1-Ethynyl-1-methylcyclohexane” is a chemical compound with the molecular formula C9H14 . It is a derivative of cyclohexane, a cyclic hydrocarbon . The compound is characterized by the presence of an ethynyl (C≡CH) and a methyl (CH3) group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “1-Ethynyl-1-methylcyclohexane” involves a cyclohexane ring with an ethynyl and a methyl group attached . The exact positions of these groups on the ring can influence the compound’s properties due to steric interactions .
Physical And Chemical Properties Analysis
“1-Ethynyl-1-methylcyclohexane” is a liquid . Its molecular weight is 122.21 . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Hydrogen Storage and Energy Applications
1-Ethynyl-1-methylcyclohexane and its derivatives, particularly methylcyclohexane, have been explored for hydrogen storage and energy applications. Methylcyclohexane (MCH) is considered an excellent hydrogen energy carrier due to its reasonable theoretical hydrogen storage content and physicochemical performance. The Methylcyclohexane-toluene-hydrogen (MTH) cycle, which includes the dehydrogenation process of MCH, has good prospects for industrial application. The development of efficient catalysts for MCH dehydrogenation is central to the industrialization of the MTH system (Meng et al., 2021).
Combustion Chemistry and Fuel Surrogates
Methylcyclohexane is used as a representative cycloalkane component in fuel surrogates, making the understanding of its combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels. Studies have explored the pyrolysis and combustion of methylcyclohexane, providing insights into the formation of key intermediates and the development of comprehensive kinetic models for methylcyclohexane combustion (Wang et al., 2014).
Catalysis and Chemical Processes
Research has also focused on the role of various catalysts in the dehydrogenation of methylcyclohexane, which is a method for hydrogen storage in the form of liquid organic hydrides. Different catalysts, including noble metal and non-noble metal catalysts, have been investigated for their efficiency in the dehydrogenation reactions and the quantity of products depend on the catalyst used (Yolcular & Olgun, 2008).
Organic Synthesis and Chemical Reactions
The compound has been utilized in the field of organic synthesis. For example, research has been conducted on the synthesis of optically active compounds using derivatives of 1-Ethynyl-1-methylcyclohexane (Dawson et al., 1971). Additionally, studies on the detailed reaction kinetics of methylcyclohexane dehydrogenation provide valuable insights into the mechanisms and control steps in these chemical processes (Usman et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
1-ethynyl-1-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGBFDBWJLOUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595770 | |
| Record name | 1-Ethynyl-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-methylcyclohexane | |
CAS RN |
28509-10-6 | |
| Record name | 1-Ethynyl-1-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)

![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)










